molecular formula C9H10N2 B3180751 2-Amino-4,5-dimethylbenzonitrile CAS No. 28568-03-8

2-Amino-4,5-dimethylbenzonitrile

Cat. No.: B3180751
CAS No.: 28568-03-8
M. Wt: 146.19 g/mol
InChI Key: LMPSFSZHAAUWIO-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring substituted with two methyl groups at the 4 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dimethylbenzonitrile can be synthesized through several methods. One common method involves the reduction of 4,5-dimethyl-2-nitrobenzonitrile using iron powder in acetic acid . Another method includes the reaction of 4,5-dimethyl-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of copper(I) cyanide and sodium cyanide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The amino and nitrile groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylbenzonitrile
  • 2-Amino-4,6-dimethylbenzonitrile
  • 2-Amino-4,5-dimethylbenzamide

Uniqueness

2-Amino-4,5-dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. The presence of both amino and nitrile groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-amino-4,5-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPSFSZHAAUWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.41 g Sodium nitrite in water is added to 1 g 4,5-dimethyl-2-nitroaniline in 3 mL conc. HCl and stirred for 1 hour at +4° C. This solution is added to a mixture of 0.67 g copper (I) cyanide, 0.98 g sodium cyanide, 0.32 g sodium carbonate, 25 mL of water and 3 mL toluene. The mixture is stirred for 12 hours at room temperature and worked up to give 0.45 g 4,5-dimethyl-2-nitrobenzonitrile. 4,5-Dimethyl-2-nitrobenzonitrile is reduced with iron powder in acetic acid to yield 4,5-dimethyl-2-aminobenzonitrile. 4,5-Dimethyl-2-aminobenzonitrile is heated at reflux for 12 hours in conc. HCl to give 4,5-dimethyl-2-aminobenzoic acid. 4,5-Dimethyl-2-aminobenzoic acid is reacted with trimethylsilyl-diazomethane to yield methyl 4,5-dimethyl-2-aminobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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